

# Ceftaroline's Potent Activity Against Penicillin-Resistant *Streptococcus pneumoniae*: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Zinforo*

Cat. No.: B8069246

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

*Streptococcus pneumoniae* remains a leading cause of community-acquired pneumonia, meningitis, and bacteremia worldwide. The emergence and spread of penicillin-resistant *S. pneumoniae* (PRSP) has posed a significant challenge to the clinical management of these infections, necessitating the development of novel antimicrobial agents. Ceftaroline, a fifth-generation cephalosporin, has demonstrated remarkable in vitro and in vivo activity against PRSP and other multidrug-resistant (MDR) pneumococcal strains. This technical guide provides an in-depth analysis of ceftaroline's mechanism of action, a compilation of its in vitro activity from various studies, detailed experimental protocols, and a discussion of its clinical implications.

## Mechanism of Action: High Affinity for Key Penicillin-Binding Proteins

Like other  $\beta$ -lactam antibiotics, ceftaroline exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Its potent activity against PRSP is attributed to its high binding affinity for essential penicillin-binding proteins (PBPs), particularly those with alterations that confer resistance to other  $\beta$ -lactams.<sup>[1][2]</sup>

Ceftaroline demonstrates a strong affinity for PBP2x, a primary target for cephalosporins in *S. pneumoniae*.<sup>[3][4][5]</sup> Notably, it maintains this high affinity even for the altered forms of PBP2x found in penicillin-resistant strains.<sup>[6][7]</sup> Studies have shown that the rate of acylation of a penicillin-resistant form of PBP2x by ceftaroline, while lower than that of its penicillin-sensitive counterpart, remains sufficiently high to account for the susceptibility of the resistant strain.<sup>[6][7]</sup> In addition to PBP2x, ceftaroline also exhibits high affinities for PBP1A and PBP2B, which are also major targets for cephalosporin activity.<sup>[3][4][5]</sup> This multi-target binding contributes to its robust activity against strains with various PBP-mediated resistance mechanisms.<sup>[8]</sup>



[Click to download full resolution via product page](#)

Mechanism of Ceftaroline Action in *S. pneumoniae*

## Quantitative In Vitro Activity

Numerous studies have evaluated the in vitro potency of ceftaroline against PRSP and other resistant phenotypes of *S. pneumoniae*. The following tables summarize the minimum inhibitory concentration (MIC) data from these studies, demonstrating ceftaroline's superior activity compared to other commonly used antibiotics.

Table 1: Ceftaroline MICs against Penicillin-Resistant *S. pneumoniae*

| Study Reference                  | No. of Isolates                | Penicillin MIC Range (µg/mL) | Ceftaroline MIC50 (µg/mL) | Ceftaroline MIC90 (µg/mL) | Ceftaroline MIC Range (µg/mL) | Comparat or MIC90 (µg/mL)                    |
|----------------------------------|--------------------------------|------------------------------|---------------------------|---------------------------|-------------------------------|----------------------------------------------|
| Jones et al. (2013)[9]           | 2,449 (MDR)                    | -                            | 0.06                      | 0.25                      | -                             | Penicillin: 4, Ceftriaxone: 2                |
| Jacobs et al. (2012) [10]        | 1,750 (all)                    | -                            | -                         | -                         | ≤0.008 - 0.5                  | Ceftriaxone: 2                               |
| Sader et al. (2012)[11]          | -                              | -                            | -                         | 0.25                      | -                             | -                                            |
| Kosowska-Shick et al. (2010)[12] | 120 (cefotaxime-resistant)     | -                            | -                         | 0.5                       | 0.125 - 2                     | Cefotaxime: 8, Ceftriaxone: 8, Penicillin: 8 |
| Muñoz-Davila et al. (2010) [13]  | 60 (penicillin-nonsusceptible) | >2                           | -                         | 0.25                      | -                             | -                                            |

Table 2: Comparative Activity of Ceftaroline against Multidrug-Resistant (MDR) *S. pneumoniae*

| Study Reference                             | No. of Isolates | Ceftaroline MIC50 (µg/mL) | Ceftaroline MIC90 (µg/mL) | Ceftriaxone MIC50 (µg/mL) | Ceftriaxone MIC90 (µg/mL) | Penicillin MIC50 (µg/mL) | Penicillin MIC90 (µg/mL) |
|---------------------------------------------|-----------------|---------------------------|---------------------------|---------------------------|---------------------------|--------------------------|--------------------------|
| Flamm et al. (2014)<br><a href="#">[14]</a> | 2,449           | 0.06                      | 0.25                      | 0.5                       | 2                         | 1                        | 4                        |
| Sader et al. (2017)<br><a href="#">[15]</a> | 8,768 (all)     | ≤0.015                    | 0.12                      | -                         | -                         | -                        | -                        |

## Experimental Protocols

The following sections detail the standard methodologies used to determine the in vitro activity of ceftaroline against *S. pneumoniae*.

## Antimicrobial Susceptibility Testing

The minimum inhibitory concentrations (MICs) of ceftaroline and comparator agents are typically determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).



[Click to download full resolution via product page](#)

## Antimicrobial Susceptibility Testing Workflow

**Detailed Steps:**

- **Isolate Preparation:** *S. pneumoniae* isolates are subcultured on appropriate agar plates (e.g., sheep blood agar) to ensure purity and viability.
- **Inoculum Preparation:** A standardized inoculum is prepared by suspending colonies in a suitable broth (e.g., cation-adjusted Mueller-Hinton broth with lysed horse blood) to achieve a turbidity equivalent to a 0.5 McFarland standard.<sup>[9]</sup> This suspension is then further diluted to yield a final inoculum concentration of approximately  $5 \times 10^5$  CFU/mL in the microtiter wells.
- **Microtiter Plate Preparation:** Serial twofold dilutions of ceftaroline and comparator agents are prepared in cation-adjusted Mueller-Hinton broth supplemented with 2.5% to 5% lysed horse blood.<sup>[9]</sup>
- **Inoculation and Incubation:** The prepared bacterial suspension is added to each well of the microtiter plates. The plates are then incubated at 35°C in ambient air for 20-24 hours.
- **MIC Determination:** The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
- **Quality Control:** The quality control strain *S. pneumoniae* ATCC 49619 is tested concurrently to ensure the accuracy and reproducibility of the results.<sup>[9][11]</sup>

## Penicillin-Binding Protein (PBP) Affinity Assays

The affinity of ceftaroline for the PBPs of *S. pneumoniae* is determined through competitive binding assays.

**Methodology:**

- **Membrane Preparation:** Bacterial cell membranes containing the PBPs are prepared from *S. pneumoniae* isolates grown to mid-logarithmic phase.
- **Competitive Binding:** A fixed amount of radiolabeled penicillin (e.g.,  $^3\text{H}$ -penicillin G) is incubated with the membrane preparations in the presence of increasing concentrations of unlabeled ceftaroline or other  $\beta$ -lactam antibiotics.

- Separation and Detection: The PBP-β-lactam complexes are separated by SDS-PAGE. The gel is then treated with a fluorographic-enhancing agent, dried, and exposed to X-ray film.
- IC<sub>50</sub> Determination: The concentration of the unlabeled antibiotic required to inhibit the binding of the radiolabeled penicillin to a specific PBP by 50% (IC<sub>50</sub>) is determined by densitometric analysis of the autoradiograms.[3][4][5]

## Clinical Relevance and Conclusion

The potent in vitro activity of ceftaroline against penicillin-resistant and multidrug-resistant *S. pneumoniae* translates into clinical efficacy. Ceftaroline fosamil, the prodrug of ceftaroline, is approved for the treatment of community-acquired bacterial pneumonia.[6] Clinical trials have demonstrated the efficacy of ceftaroline in treating CAP caused by *S. pneumoniae*, including cases with concurrent bacteremia.[11]

In conclusion, ceftaroline's unique ability to bind with high affinity to the essential PBPs of *S. pneumoniae*, even those that have been altered to confer resistance to other β-lactams, makes it a valuable therapeutic option for infections caused by penicillin-resistant strains. Its robust in vitro potency, confirmed through standardized susceptibility testing methods, underscores its important role in the current era of antimicrobial resistance. Continued surveillance and research are crucial to monitor for any potential changes in the susceptibility of *S. pneumoniae* to this important agent.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Ceftaroline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ceftaroline Fosamil? [synapse.patsnap.com]
- 3. Affinity of ceftaroline and other beta-lactams for penicillin-binding proteins from *Staphylococcus aureus* and *Streptococcus pneumoniae* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of *Streptococcus pneumoniae* Penicillin-Binding Protein 2x and *Actinomadura R39* DD-Peptidase Activities by Ceftaroline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. In vitro evaluation of the antimicrobial activity of ceftaroline against cephalosporin-resistant isolates of *Streptococcus pneumoniae* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity of Ceftaroline Tested against Drug-Resistant Subsets of *Streptococcus pneumoniae* from U.S. Medical Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Activity of Ceftaroline against Clinical Isolates of *Streptococcus pneumoniae* Recovered in 43 U.S. Medical Centers during 2010-2011 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Summary of Ceftaroline Activity against Pathogens in the United States, 2010: Report from the Assessing Worldwide Antimicrobial Resistance Evaluation (AWARE) Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Evaluation of the Antimicrobial Activity of Ceftaroline against Cephalosporin-Resistant Isolates of *Streptococcus pneumoniae* - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Activity of Ceftaroline against *Streptococcus pneumoniae* Isolates Exhibiting Resistance to Penicillin, Amoxicillin, and Cefotaxime - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. In Vitro Activities of Ceftaroline and Comparators against *Streptococcus pneumoniae* Isolates from U.S. Hospitals: Results from Seven Years of the AWARE Surveillance Program (2010 to 2016) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ceftaroline's Potent Activity Against Penicillin-Resistant *Streptococcus pneumoniae*: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8069246#ceftaroline-s-activity-against-penicillin-resistant-streptococcus-pneumoniae>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)